[6-(1-Azepanyl)-3-pyridinyl]methanamine

Drug design Lipophilicity ADME

[6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS 926204-84-4) is a heterocyclic primary amine with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol. Its structure features a pyridine core substituted at the 6-position with a seven-membered saturated azepane ring and at the 3-position with an aminomethyl group.

Molecular Formula C12H19N3
Molecular Weight 205.305
CAS No. 926204-84-4
Cat. No. B2541781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(1-Azepanyl)-3-pyridinyl]methanamine
CAS926204-84-4
Molecular FormulaC12H19N3
Molecular Weight205.305
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=C(C=C2)CN
InChIInChI=1S/C12H19N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-9,13H2
InChIKeyVAYROBVVUDIZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS 926204-84-4): A Seven-Membered Azepane-Pyridine Building Block for Medicinal Chemistry Procurement


[6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS 926204-84-4) is a heterocyclic primary amine with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . Its structure features a pyridine core substituted at the 6-position with a seven-membered saturated azepane ring and at the 3-position with an aminomethyl group . The compound is commercially available as a research chemical with a standard purity of ≥98% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC . It is classified under HS code 2933990090 as a heterocyclic compound containing only nitrogen heteroatoms .

Why [6-(1-Azepanyl)-3-pyridinyl]methanamine Cannot Be Replaced by Piperidine or Pyrrolidine Analogs Without Experimental Validation


The seven-membered azepane ring in [6-(1-Azepanyl)-3-pyridinyl]methanamine confers distinct physicochemical properties—particularly increased lipophilicity and a larger steric footprint—relative to its five-membered pyrrolidine and six-membered piperidine analogs . These differences in lipophilicity (XlogP 1.4 vs. 0.7 for the pyrrolidine analog) and molecular topology directly affect membrane permeability, protein binding, and pharmacokinetic behavior . In medicinal chemistry, azepane-containing scaffolds have demonstrated unique conformational flexibility that can enhance binding affinity and selectivity for specific kinase targets (e.g., PKB-alpha/PKA), a feature not replicated by smaller-ring heterocycles [1]. Consequently, substituting [6-(1-Azepanyl)-3-pyridinyl]methanamine with a pyrrolidine, piperidine, or morpholine analog in a lead optimization program without confirmatory head-to-head data risks altering potency, selectivity, and ADME profiles in unpredictable ways.

Quantitative Evidence Guide: [6-(1-Azepanyl)-3-pyridinyl]methanamine vs. Closest Heterocyclic Analogs


Lipophilicity (XlogP) Comparison: Azepane vs. Pyrrolidine Analog

[6-(1-Azepanyl)-3-pyridinyl]methanamine exhibits a higher computed lipophilicity (XlogP = 1.4) compared to its five-membered pyrrolidine analog [6-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (XlogP = 0.7) , representing a 2-fold increase in octanol-water partition coefficient. This difference is corroborated by an independently calculated LogP value of 2.686 for the azepane compound versus 1.906 for the pyrrolidine analog .

Drug design Lipophilicity ADME

Topological Polar Surface Area (TPSA) Differentiation: Azepane vs. Morpholine Analog

[6-(1-Azepanyl)-3-pyridinyl]methanamine possesses a lower topological polar surface area (TPSA = 42.2 Ų) compared to its morpholine analog [6-(morpholin-4-yl)pyridin-3-yl]methanamine (TPSA = 51.38 Ų) . The 9.2 Ų difference arises from the replacement of the morpholine oxygen with a methylene group in the azepane ring. This places the azepane compound well within the Veber oral bioavailability threshold (TPSA < 140 Ų) while providing an advantage over the morpholine variant for CNS penetration, where TPSA values below 60–70 Ų are generally preferred for passive blood-brain barrier diffusion.

Drug-likeness Oral bioavailability Polar surface area

Ring Size and Conformational Flexibility: Azepane vs. Piperidine and Pyrrolidine Scaffolds in Kinase Inhibition

The seven-membered azepane ring in [6-(1-Azepanyl)-3-pyridinyl]methanamine provides greater conformational flexibility than the six-membered piperidine and five-membered pyrrolidine rings. This enhanced flexibility is critical in kinase inhibitor design: azepane-based derivatives have been co-crystallized with protein kinase A (PKA) and optimized to achieve PKB-alpha IC50 values as low as 4–5 nM [1]. In the published series, the azepane ring's capacity to adopt multiple low-energy conformations enabled productive interactions with hydrophobic kinase sub-pockets that are inaccessible to the more rigid chair-conformation-locked piperidine ring. While direct comparative IC50 data for the specific methanamine building block itself are not available, this class-level evidence demonstrates the value of the azepane scaffold as a starting point for kinase inhibitor programs [2].

Kinase inhibition Conformational flexibility Structure-based drug design

M2 Viroporin Inhibitory Potency: Azepane-Ring Enhancement Demonstrated in Close Structural Analog

A close structural analog—6-(azepan-1-yl)-N-carbamimidoylnicotinamide (compound 9)—demonstrates that the azepane ring contributes significantly to antiviral target engagement. This azepane-bearing nicotinamide inhibits amantadine-sensitive M2 ion channel currents with an IC50 of 0.2 μM, representing a 3- to 6-fold potency improvement over amantadine (IC50 = 0.6 μM) and HMA (IC50 = 1.3 μM) . While this data is from a carbamimidoyl-nicotinamide derivative rather than the methanamine itself, it establishes the azepane ring—when attached to a pyridine core at the 6-position—as a pharmacophoric element capable of substantially enhancing target binding relative to smaller amine-containing comparators.

Antiviral Influenza M2 Viroporin inhibitor

Application Scenarios: Where [6-(1-Azepanyl)-3-pyridinyl]methanamine Provides Differentiated Value


CNS Drug Discovery Programs Requiring Enhanced Passive Brain Penetration

For CNS-targeted lead generation, [6-(1-Azepanyl)-3-pyridinyl]methanamine should be prioritized over its morpholine analog due to its lower TPSA (42.2 vs. 51.38 Ų) and favorable lipophilicity (XlogP = 1.4) . These properties predict improved passive blood-brain barrier permeability, making the azepane scaffold a superior starting point for developing kinase inhibitors or receptor modulators intended for neurological or psychiatric indications. Researchers should include the pyrrolidine analog as a low-lipophilicity comparator to verify that the XlogP difference translates to measured brain-to-plasma ratios in rodent models.

Kinase Inhibitor Lead Optimization Leveraging Conformational Flexibility

In structure-based drug design against kinases (particularly PKB/Akt and PKA), [6-(1-Azepanyl)-3-pyridinyl]methanamine serves as a versatile amine building block for generating focused libraries. The published precedent of azepane-containing PKB inhibitors achieving single-digit nanomolar potency (IC50 = 4 nM) [1] supports the use of this scaffold over simpler piperidine or pyrrolidine building blocks. Procurement managers should source this compound in ≥98% purity from vendors providing batch-specific NMR, HPLC, and GC documentation to ensure reproducibility in SAR campaigns.

Antiviral Drug Discovery Targeting Viroporin Ion Channels

Programs targeting influenza A M2 viroporin or related ion channels can use [6-(1-Azepanyl)-3-pyridinyl]methanamine as a key intermediate for synthesizing azepane-nicotinamide analogs. The 3- to 6-fold potency enhancement (IC50 = 0.2 μM vs. 0.6–1.3 μM for amantadine/HMA) observed with the structurally related 6-(azepan-1-yl)-N-carbamimidoylnicotinamide provides a quantitative rationale for incorporating the azepane-pyridine motif into antiviral screening libraries. The free aminomethyl group at the 3-position enables facile derivatization to carbamimidoyl, amide, or urea functionalities for systematic SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(1-Azepanyl)-3-pyridinyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.